molecular formula C18H23N3O4 B017192 Pefurazoate CAS No. 101903-30-4

Pefurazoate

Cat. No.: B017192
CAS No.: 101903-30-4
M. Wt: 345.4 g/mol
InChI Key: WBTYBAGIHOISOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pefurazoate is a chemical compound with the molecular formula C18H23N3O4 . It is used as a fungicide .


Synthesis Analysis

Deuterated this compound has been synthesized using novel sodium dispersions mediated single electron transfer reductive deuterations. This synthesized compound shows comparable fungicidal activity against Pyricularia oryzae and Gibberella fujikuroi, making it useful for metabolism, toxicity, and residue analysis .


Molecular Structure Analysis

The molecular structure of this compound is C18H23N3O4 . The ChemSpider ID for this compound is 84434 .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 455.0±55.0 °C at 760 mmHg, and a flash point of 229.0±31.5 °C . It has a molar refractivity of 95.5±0.5 cm3, a polar surface area of 78 Å2, and a molar volume of 297.4±7.0 cm3 .

Scientific Research Applications

  • Regulation of Terpenoid Metabolism : Pefurazoate is used in physiological research to study the regulation of terpenoid metabolism, which is linked to processes like cell division, elongation, and senescence (Grossmann, 1990).

  • Fungicidal Activities : Deuterated this compound has comparable fungicidal activities against Pyricularia oryzae and Gibberella fujikuroi as unlabeled this compound. This makes it useful for studies in metabolic, toxicity, and residue analysis (Fan et al., 2020).

  • Antifungal Action Antagonism : this compound antagonizes the anti-fungal action of iprobenfos by inhibiting its activation, which affects ergosterol biosynthesis. This is significant in understanding the mode of action of these compounds (Sugiura et al., 1993).

  • Enantioselective Antifungal Activity : The compound exhibits enantioselective antifungal activity against rice seed disease pathogens, attributed to its asymmetric molecular shape due to the substitution of the furan ring (Takenaka et al., 2001).

Safety and Hazards

Pefurazoate is moderately toxic by ingestion, inhalation, and skin contact routes . It has experimental reproductive effects . It is readily degraded in soils, plants, and mammals and the molecule is susceptible to attack by enzymes at several sites .

Biochemical Analysis

Biochemical Properties

Pefurazoate interacts with various enzymes and proteins in biochemical reactions. It is an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Cellular Effects

This compound affects various types of cells and cellular processes. It prevents the formation of germ tubes and hyphae, structures that are crucial for the growth and development of fungi . The level of activity of this compound is not affected by temperature .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. By inhibiting sterol 14α-demethylase, this compound disrupts the biosynthesis of sterols, leading to alterations in the structure and function of the fungal cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability and long-term effects on cellular function. It is slightly unstable in alkaline media and to sunlight, with about 1% decomposition after 90 days at 40 °C .

Metabolic Pathways

This compound is involved in the sterol biosynthesis pathway by inhibiting the enzyme sterol 14α-demethylase . This could affect metabolic flux or metabolite levels in the cells of the fungi it targets.

Properties

IUPAC Name

pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-5-6-11-25-17(22)16(4-2)21(13-15-8-7-12-24-15)18(23)20-10-9-19-14-20/h3,7-10,12,14,16H,1,4-6,11,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTYBAGIHOISOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCCCC=C)N(CC1=CC=CO1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057920
Record name Pefurazoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101903-30-4
Record name Pefurazoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101903-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pefurazoate [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101903304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefurazoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEFURAZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX45582AWM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefurazoate
Reactant of Route 2
Pefurazoate
Reactant of Route 3
Pefurazoate
Reactant of Route 4
Reactant of Route 4
Pefurazoate
Reactant of Route 5
Pefurazoate
Reactant of Route 6
Pefurazoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.